BenchChemオンラインストアへようこそ!

2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid

Thyroid Peroxidase Antithyroid Enzyme Inhibition

2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid (CAS 64038-57-9), also named 2-mercapto-1-methyl-1H-imidazole-5-carboxylic acid, is a heterocyclic building block of the 2-thioxoimidazole class with molecular formula C₅H₆N₂O₂S and molecular weight 158.18 g/mol. The compound contains three pharmacophoric features on a single imidazole core: an N-methyl group (position 3), a thioxo/mercapto moiety (position 2), and a carboxylic acid group (position 4/5).

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
CAS No. 64038-57-9
Cat. No. B1364165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid
CAS64038-57-9
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESCN1C(=CNC1=S)C(=O)O
InChIInChI=1S/C5H6N2O2S/c1-7-3(4(8)9)2-6-5(7)10/h2H,1H3,(H,6,10)(H,8,9)
InChIKeyLFWHYTJUOBEPMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid (CAS 64038-57-9) — Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid (CAS 64038-57-9), also named 2-mercapto-1-methyl-1H-imidazole-5-carboxylic acid, is a heterocyclic building block of the 2-thioxoimidazole class with molecular formula C₅H₆N₂O₂S and molecular weight 158.18 g/mol [1]. The compound contains three pharmacophoric features on a single imidazole core: an N-methyl group (position 3), a thioxo/mercapto moiety (position 2), and a carboxylic acid group (position 4/5) . Its structural relationship to the antithyroid drug methimazole (1-methylimidazole-2-thiol, CAS 60-56-0)—which lacks the carboxylic acid—makes it both a biososteric analog and a chemically distinct entity with differentiated solubility, derivatization potential, and biological target profile [2].

Why Methimazole or 2-Mercaptoimidazole Cannot Simply Replace 2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid in Research and Synthesis


Although methimazole (1-methylimidazole-2-thiol) and 2-mercaptoimidazole share the 2-thioxoimidazole core, the absence of the carboxylic acid functionality at C-4/C-5 in these analogs eliminates three critical capabilities: (i) pH-dependent aqueous solubility and salt formation for formulation development, (ii) a conjugation handle for amide/ester derivatization essential to structure-activity relationship (SAR) exploration, and (iii) the 1-aralkyl-2-mercaptoimidazole-5-carboxylic acid pharmacophore explicitly claimed in dopamine-β-hydroxylase inhibitor patents [1]. Furthermore, structure-activity studies demonstrate that removing the N-methyl group (as in 2-mercaptoimidazole) reduces tyrosinase inhibitory potency by approximately 2.9-fold (IC₅₀ 4.11 mM vs. 1.43 mM for the N-methyl analog), confirming that both the methyl and the mercapto residues are essential for optimal target engagement [2]. Carbimazole, the N-ethoxycarbonyl prodrug of methimazole, is pharmacologically inactive per se and requires metabolic conversion—a limitation not shared by the free carboxylic acid derivative which can directly participate in target binding or further synthetic elaboration [3].

2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid: Quantitative Head-to-Head Differentiation Evidence vs. Closest Analogs


Thyroid Peroxidase (TPO) Inhibition: 2.5-Fold Potency Advantage of the MMI Scaffold Over Propylthiouracil

The core scaffold of the target compound—1-methyl-2-mercaptoimidazole (MMI)—inhibits human thyroid iodide peroxidase with an IC₅₀ of 8 × 10⁻⁷ M (0.8 µM), which is 2.5-fold more potent than propylthiouracil (PTU, IC₅₀ = 2 × 10⁻⁶ M, 2 µM) in the same in vitro assay [1]. Critically, the inhibition by MMI is irreversible (not restored by dialysis or dilution), whereas PTU inhibition is fully reversible and 2-mercaptoimidazole inhibition is also reversible [1]. Both the N-methyl and the 2-mercapto residues are essential for irreversible inhibition; 1-methylimidazole and imidazole alone show no TPO inhibitory activity, indicating that the target compound—which retains both the N-methyl and 2-thioxo groups—preserves this mechanistic advantage while adding carboxylic acid functionality [1].

Thyroid Peroxidase Antithyroid Enzyme Inhibition

Tyrosinase Inhibition: N-Methylated MMI Scaffold is 2.9-Fold More Potent Than 2-Mercaptoimidazole

In a direct head-to-head comparison on mushroom tyrosinase, the MMI scaffold (compound 2) inhibited diphenolase activity with an IC₅₀ of 1.43 mM, whereas 2-mercaptoimidazole (MI, compound 1) was significantly weaker at IC₅₀ = 4.11 mM—a 2.9-fold difference [1]. A bulkier derivative (tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-1-carboxylate, compound 3) showed comparable potency at IC₅₀ = 1.50 mM but operated via a noncompetitive mechanism, while MMI and MI were mixed-type inhibitors [1]. This demonstrates that the N-methyl group alone imparts both potency gains and a distinct inhibition mechanism compared to the des-methyl analog, in turn supporting the value of retaining the N-methyl-2-thioxoimidazole core while exploiting the carboxylic acid for further optimization [1].

Tyrosinase Melanogenesis Enzyme Kinetics

Lactoperoxidase Binding: Structural Basis for 2-Mercaptoimidazole Engagement at the Heme Iron

The 2-mercaptoimidazole core (MZY) binds to bovine lactoperoxidase (LPO)—a validated structural surrogate for thyroid peroxidase (TPO)—with a dissociation constant (Kd) of 0.63 µM and inhibits LPO with an IC₅₀ of 17 µM [1]. The crystal structure at 2.30 Å resolution reveals that MZY binds in the substrate-binding site on the distal heme side, with the sulfur atom positioned 2.58 Å from the heme iron [1]. In comparison, methimazole (MMZ) binds in the same pocket but adopts two distinct orientations with the methyl group position conserved across both, indicating a higher preference for the methyl substituent in orienting the ligand [1]. The target compound retains both the 2-mercaptoimidazole core for heme-iron coordination and the N-methyl group for orientational specificity, while the additional carboxylic acid may introduce new hydrogen-bonding interactions with active-site residues not accessible to methimazole [1].

Lactoperoxidase X-ray Crystallography Antithyroid Drug Design

Dopamine β-Hydroxylase Inhibition: MMI Exhibits Unique Uncompetitive Mechanism Not Shared by Other Imidazoles

2-Mercapto-1-methylimidazole (MMI) inhibits bovine dopamine β-hydroxylase (DBH, EC 1.14.17.1) through an uncompetitive mechanism with respect to the co-substrate ascorbate and a mixed-type mechanism with respect to the substrate tyramine [1]. This dual-mode inhibition pattern is consistent with MMI interacting exclusively with the reduced (Cu⁺) form of the enzyme, a mechanistic feature not shared by most imidazole-based DBH ligands [1]. The patent literature further identifies substituted 1-aralkyl-2-mercaptoimidazole-5-carboxylic acids as a privileged scaffold for DBH inhibition, positioning the target compound—which bears a methyl group at N-1 and a carboxylic acid at C-5—as the minimal pharmacophoric core for this target class [2].

Dopamine β-Hydroxylase Copper Enzyme Mechanism-Based Inhibition

Physicochemical Differentiation: Carboxylic Acid Functionality Enables Salt Formation and Conjugation Chemistry Absent in Methimazole

The target compound (MW 158.18) differs from methimazole (MW 114.17) by the presence of a carboxylic acid group at C-5, generating a molecular weight increase of 44 Da (corresponding to CO₂) and fundamentally altered acid-base properties [1]. Methimazole has a predicted pKa of approximately 12.37 (thiol-thione tautomerism), whereas the target compound introduces a carboxylic acid proton with an expected pKa in the range of 4–5, enabling: (i) quantitative deprotonation and full aqueous solubility at physiological pH (7.4), (ii) stoichiometric salt formation with pharmaceutically acceptable counterions (Na⁺, K⁺, Ca²⁺) for solid-state formulation, and (iii) activation of the carboxylic acid for amide or ester bond formation via standard coupling chemistry (EDC/HOBt, HATU, mixed anhydride) . Methimazole lacks any of these capabilities, limiting its utility to neutral form formulation or thiol-based conjugation only .

Physicochemical Properties Salt Formation Derivatization

2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid: Evidence-Driven Application Scenarios for Scientific Procurement


Medicinal Chemistry: Dopamine β-Hydroxylase (DBH) Inhibitor Lead Optimization

The target compound serves as the minimal pharmacophoric core for the 1-substituted-2-mercaptoimidazole-5-carboxylic acid class of DBH inhibitors, as explicitly claimed in patent EP0284375A1 [1]. Using the carboxylic acid as a synthetic handle, medicinal chemists can generate amide or ester libraries via standard coupling protocols while retaining the uncompetitive inhibition mechanism with respect to ascorbate demonstrated for the MMI scaffold [2]. Methimazole cannot serve this role because it lacks the carboxylic acid conjugation site, and 2-mercaptoimidazole lacks the N-methyl group essential for irreversible TPO/DBH inhibition .

Biophysical and Structural Biology: Lactoperoxidase/Thyroid Peroxidase Co-Crystallization

The 2.30 Å crystal structure of 2-mercaptoimidazole bound to lactoperoxidase (Kd = 0.63 µM, IC₅₀ = 17 µM) establishes a structural framework for co-crystallization studies [1]. The target compound extends this scaffold with a carboxylic acid that can form additional hydrogen bonds with active-site residues (e.g., Arg, Lys, His) on the distal heme side, potentially yielding higher-resolution structural data and improved electron density for the ligand [1]. Neither methimazole nor 2-mercaptoimidazole offers this additional polar contact capability, making the target compound the preferred ligand for structural biology campaigns [2].

Tyrosinase Inhibitor Development for Melanogenesis and Cosmetic Research

The MMI core inhibits mushroom tyrosinase with an IC₅₀ of 1.43 mM, representing a 2.9-fold potency advantage over 2-mercaptoimidazole (IC₅₀ = 4.11 mM) [1]. The target compound retains this potency-determining N-methyl group while providing a carboxylic acid for further derivatization to enhance cellular permeability (via ester prodrugs) or target engagement (via amide-linked pharmacophores). This enables SAR expansion beyond the limited set of methimazole derivatives tested to date, where only bulky N-acyl modifications (e.g., N-Boc-MMI, IC₅₀ = 1.50 mM) have been explored [1].

Chemical Biology Tool Compound: Irreversible Peroxidase Inactivation Studies

MMI is uniquely characterized as an irreversible inhibitor of thyroid peroxidase (TPO), a property not shared by PTU (reversible) or 2-mercaptoimidazole (reversible) [1]. The target compound combines this irreversible inhibition profile—requiring both the N-methyl and 2-mercapto groups—with a carboxylic acid that can be functionalized with affinity tags (biotin, fluorophores) or photoaffinity probes without ablating the core pharmacophore. This positions it as a superior chemical biology tool over methimazole for target engagement studies, pull-down assays, and activity-based protein profiling of heme peroxidases [2].

Quote Request

Request a Quote for 2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.